molecular formula C14H17NO2 B12645212 4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol

4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12645212
M. Wt: 231.29 g/mol
InChI Key: IATSMRZFXKKPHU-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C14H17NO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position Additionally, the methanol group is attached to a pyrrole ring substituted with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohol derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol: Lacks the methyl group at the 2-position of the phenyl ring.

    2-Methylphenyl-(1-methyl-2-pyrrolyl)methanol: Lacks the methoxy group at the 4-position of the phenyl ring.

    Phenyl-(1-methyl-2-pyrrolyl)methanol: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

4-Methoxy-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(4-methoxy-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NO2/c1-10-9-11(17-3)6-7-12(10)14(16)13-5-4-8-15(13)2/h4-9,14,16H,1-3H3

InChI Key

IATSMRZFXKKPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CN2C)O

Origin of Product

United States

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